

t-Boc-aminooxy-PEG6-propargyl CAS number and molecular weight

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Compound of Interest

Compound Name: *t*-Boc-aminooxy-PEG6-propargyl

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Technical Guide: t-Boc-aminooxy-PEG6-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **t-Boc-aminooxy-PEG6-propargyl**, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Compound Information

t-Boc-aminooxy-PEG6-propargyl is a versatile linker molecule featuring three key components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a six-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This combination allows for a two-step, controlled conjugation strategy. The propargyl group facilitates covalent linkage to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] Concurrently, the Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which readily forms a stable oxime bond with aldehydes or ketones.[2] The hydrophilic PEG6 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3]

Physicochemical Properties

Property	Value	Reference
CAS Number	2093152-83-9	[4]
Molecular Weight	435.51 g/mol	[5]
Molecular Formula	C ₂₀ H ₃₇ NO ₉	[5]
Purity	Typically >95% - >98%	
Appearance	Solid powder	[6]
Solubility	Soluble in DMSO. The PEG spacer enhances solubility in aqueous media.	[6],[3]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[6]

Experimental Protocols & Methodologies

The utility of **t-Boc-aminooxy-PEG6-propargyl** lies in its ability to undergo sequential, orthogonal conjugation reactions. Below are detailed experimental protocols for the key transformations.

Boc Group Deprotection to Yield Free Aminooxy Group

The removal of the Boc protecting group is typically achieved using a strong acid like trifluoroacetic acid (TFA). This reaction is efficient and proceeds under mild conditions, making it suitable for sensitive biomolecules.

Objective: To deprotect the t-Boc-aminooxy functionality, preparing the linker for conjugation to an aldehyde or ketone.

Materials:

- **t-Boc-aminooxy-PEG6-propargyl**
- Anhydrous Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- Round-bottom flask
- Stirring apparatus
- Nitrogen or Argon supply (optional, for sensitive substrates)
- Rotary evaporator

Procedure:

- Dissolve **t-Boc-aminoxy-PEG6-propargyl** in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.5 M.
- If the substrate is sensitive to oxidation, purge the flask with an inert gas such as nitrogen or argon.
- Cool the solution to 0 °C using an ice bath.
- While stirring, slowly add TFA to the solution. A common final concentration is a 1:1 or 1:4 ratio of TFA to DCM (v/v).^[7]
- Allow the reaction mixture to warm to room temperature and continue stirring.
- Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 1-2 hours).
- Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. The resulting product will be the TFA salt of the deprotected aminoxy-PEG6-propargyl.
- The crude product can often be used in the next step without further purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Objective: To conjugate the propargyl end of the linker to an azide-containing molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

- Propargyl-functionalized linker (either t-Boc protected or deprotected aminooxy form)
- Azide-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended for biomolecules)
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- Degassed solvents/buffers

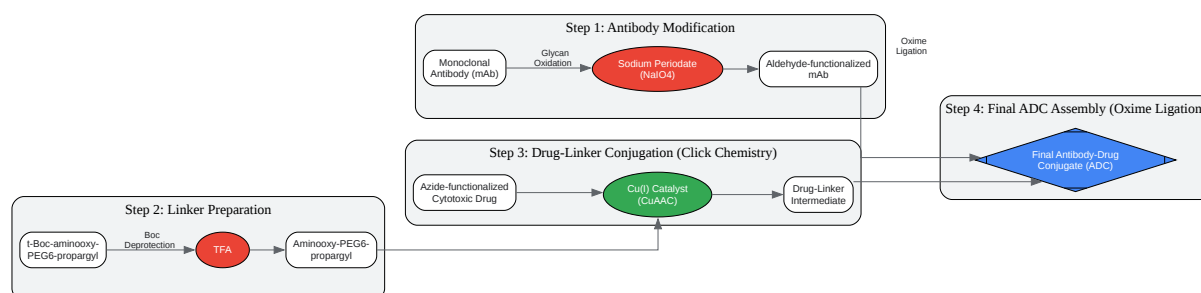
Procedure:

- Dissolve the azide-containing molecule and the propargyl-functionalized PEG linker in the reaction buffer.
- Prepare a stock solution of the copper catalyst. For a typical reaction, a premixed solution of CuSO_4 and a stabilizing ligand like TBTA is prepared.[8]
- Prepare a fresh stock solution of the reducing agent, sodium ascorbate.
- To the solution containing the azide and alkyne, add the copper/ligand solution, followed by the sodium ascorbate solution to initiate the reaction. The final concentrations might be in the range of 100-250 μM copper and 5 mM sodium ascorbate.[9]
- Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can vary from 1 to 12 hours depending on the substrates.
- Monitor the reaction by LC-MS or another suitable method.

- Upon completion, the resulting conjugate may be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and excess reagents.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

A significant application for this linker is in the site-specific synthesis of ADCs. The following workflow and diagram illustrate how **t-Boc-aminooxy-PEG6-propargyl** can be used to link a cytotoxic drug to an antibody.



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Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

The diagram illustrates a four-step process for creating a site-specific ADC. First, the glycan portion of a monoclonal antibody is oxidized to generate reactive aldehyde groups.[10] Separately, the **t-Boc-aminooxy-PEG6-propargyl** linker is deprotected. The free aminoxy

group is temporarily unreacted while the propargyl end of the linker is conjugated to an azide-modified cytotoxic drug via a copper-catalyzed click reaction. Finally, the drug-linker intermediate, now bearing a reactive aminooxy group, is conjugated to the aldehyde-functionalized antibody to form a stable oxime linkage, yielding the final ADC.[10] This strategy provides precise control over the drug-to-antibody ratio (DAR).[10]

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